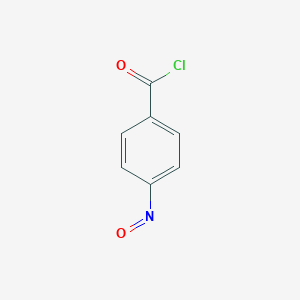

4-Nitrosobenzoyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Nitrosobenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H4ClNO2 and its molecular weight is 169.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis and Reactivity

4-Nitrosobenzoyl chloride is synthesized via the reaction of 4-nitrobenzoic acid with thionyl chloride. This method provides high yields and purity, making it suitable for various applications in synthetic chemistry .

Organic Synthesis

This compound is widely used as an acylating agent in organic synthesis. Its reactivity allows it to participate in various reactions:

- Acylation Reactions : It can acylate alcohols and amines to form esters and amides, respectively. For example, it has been employed in the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide through the reaction with 2-(3-chlorophenyl)ethan-1-amine .

| Reaction Type | Product | Reference |

|---|---|---|

| Acylation | N-(3-chlorophenethyl)-4-nitrobenzamide | |

| Esterification | Substituted 4-nitrobenzoate | |

| Derivatization | Phenol derivatives |

Pharmaceutical Applications

In pharmaceutical chemistry, this compound is utilized for the development of various drugs:

- Radiopharmaceuticals : It plays a crucial role in the automated synthesis of [11C]PiB, a compound used in positron emission tomography (PET) imaging to detect amyloid plaques in Alzheimer's disease .

- Prostate Cancer Research : The compound has been used for the derivatization of Androstenediol, which is studied as a potential proliferation agent in prostate cancer .

Environmental Analysis

The compound has been applied in analytical chemistry for the detection of phenolic compounds in environmental samples. For instance, it has been used in high-performance liquid chromatography (HPLC) methods to analyze phenol derivatives in water samples, demonstrating its utility in environmental monitoring .

Case Study 1: Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide

In this study, a reaction involving this compound yielded a novel compound with potential therapeutic properties. The synthesis involved multiple steps including purification via chromatography, resulting in a product yield of 90% .

Case Study 2: Automated Synthesis of [11C]PiB

The use of this compound in synthesizing radiopharmaceuticals has enhanced neuroimaging techniques significantly. This application underscores its importance in medical diagnostics and research into neurodegenerative diseases .

Propriétés

Numéro CAS |

176843-81-5 |

|---|---|

Formule moléculaire |

C7H4ClNO2 |

Poids moléculaire |

169.56 g/mol |

Nom IUPAC |

4-nitrosobenzoyl chloride |

InChI |

InChI=1S/C7H4ClNO2/c8-7(10)5-1-3-6(9-11)4-2-5/h1-4H |

Clé InChI |

QCHCCHKRLSUSRV-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)Cl)N=O |

SMILES canonique |

C1=CC(=CC=C1C(=O)Cl)N=O |

Synonymes |

Benzoyl chloride, 4-nitroso- (9CI) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.